molecular formula C14H19N B179196 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] CAS No. 134697-64-6

3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]

Cat. No. B179196
M. Wt: 201.31 g/mol
InChI Key: PLWMBYBVKVUTBR-UHFFFAOYSA-N
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Description

“3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]” is a chemical compound with the molecular formula C14H19N . It is also known by its IUPAC name, "tert-butyl 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]-1’-carboxylate" .


Molecular Structure Analysis

The molecular structure of “3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]” is represented by the SMILES notation "c1ccc2c(c1)CCCC23CCNCC3" . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 326.0±31.0 °C at 760 mmHg, and a flash point of 157.7±20.3 °C . It has a molar refractivity of 63.4±0.4 cm3, and a molar volume of 191.6±5.0 cm3 .

Scientific Research Applications

Gastric Antisecretory Agent Development

Research led by Imaeda et al. (2017) explored novel derivatives of 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] in search of potent gastric antisecretory agents. They found that these compounds, particularly compound 4d, exhibited strong inhibitory activity on gastric acid secretion, positioning them as potential alternatives to existing proton pump inhibitors (Imaeda et al., 2017).

Photochromic Properties

Li et al. (2015) synthesized a spiro[indoline-naphthaline]oxazine derivative and investigated its photochromic properties in various solvents. This research highlighted the potential of such compounds in the field of photochemistry, where their unique structural features can be leveraged for specific applications (Li et al., 2015).

Adrenergic Activity Studies

Macchia et al. (2002) synthesized spirotetrahydronaphthalene analogues, including 5,6- and 6,7-dihydroxy-3,4-dihydrospiro[naphthalen-1(2H)-3'-piperidines], to assess their adrenergic properties. These compounds were evaluated for their α and β adrenergic activities, contributing to the understanding of sympathomimetic catecholamines (Macchia et al., 2002).

σ Ligand Pharmacology

Research by Tacke et al. (2012) focused on the synthesis and pharmacological properties of 1,2,3,4-Tetrahydro-1,4'-silaspiro[naphthalene-1,4'-piperidine] derivatives as selective σ1 ligands. This study provided insights into the modulation of pharmacological potency and selectivity by exploring the replacement of carbon spirocenters with silicon atoms (Tacke et al., 2012).

Crystal Structure and Hydrogen Bonding

Kumar et al. (2011) characterized the crystal structure of a compound containing the 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] framework. This study provided valuable structural information, such as hydrogen bonding patterns and molecular conformation, contributing to the understanding of molecular interactions in solid states (Kumar et al., 2011).

properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-6-13-12(4-1)5-3-7-14(13)8-10-15-11-9-14/h1-2,4,6,15H,3,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWMBYBVKVUTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]

Synthesis routes and methods

Procedure details

A suspension of 1′-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4′-piperidine] 17a (1.7 g, 5.8 mmol), 10% Pd/C (1 g), and ammonium formate (4.8 g, 76 mmol) in MeOH (50 ml) was stirred under N2 for 24 hours. The mixture was filtered through Celite, and the filtrate was concentrated. The filtrate was dissolved in CH2Cl2, washed with diluted NaOH, and the aqueous phase was re-extracted with CH2Cl2. The combined organic phase was dried (Na2SO4) and concentrated to give 3,4-dihydro-2H-spiro[naphthalene-1,4′-piperidine] 17b. LC-MS: m/e=202.1 (M+H). Rt=1.61 min. 1H-NMR (500 MHz, CDCl3): 9.74 (s, 2H), 7.58 (d, J=7.9, 1H), 7.22 (t, J=7.8, 1H), 7.14 (t, J=7.9, 1H), 7.08 (d, J=8.0, 1H), 3.47 (d, J=12.4, 2H), 3.22-3.18 (m, 2H), 2.88 (t, J=4.9, 2H), 2.81 (t, J=6.2, H), 2.60 (td, 2H), 1.93-1.89 (m, 2H), 1.83-1.77 (m, 2H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Reactant of Route 2
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Reactant of Route 3
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Reactant of Route 4
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Reactant of Route 5
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Reactant of Route 6
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]

Citations

For This Compound
1
Citations
RE Gordillo-Cruz, A Islas-Jácome… - Monatshefte für Chemie …, 2015 - Springer
The synthesis of four novel benzo-fused spiropiperidines and the lead σ-1 receptor ligand L-687384 through a xanthate-mediated free radical spirocyclization as key step is described. …
Number of citations: 3 link.springer.com

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